molecular formula C10H19NO B7493615 N-cyclopentyl-3-methylbutanamide

N-cyclopentyl-3-methylbutanamide

Cat. No.: B7493615
M. Wt: 169.26 g/mol
InChI Key: HUDGZCVYWZOBJV-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-methylbutanamide (CAS RN: 349419-13-2) is a secondary amide with the molecular formula C₁₀H₁₉NO and an average molecular mass of 169.268 g/mol (monoisotopic mass: 169.146664) . Its structure consists of a cyclopentyl group attached to the amide nitrogen and a branched 3-methylbutanoyl chain.

Properties

IUPAC Name

N-cyclopentyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(2)7-10(12)11-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGZCVYWZOBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methylbutanamide typically involves the reaction of cyclopentylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

N-cyclopentyl-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexyl-3-methylbutanamide

  • Molecular Formula: C₁₁H₂₁NO (vs. C₁₀H₁₉NO for the cyclopentyl analog) .
  • Structural Difference : The cyclohexyl group (six-membered ring) replaces the cyclopentyl group (five-membered ring).
  • The larger cyclohexyl ring may reduce steric hindrance compared to cyclopentyl, affecting reaction kinetics in catalytic processes .
  • Applications : Used in similar synthetic pathways as the cyclopentyl analog but with modified solubility profiles.

2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O .
  • Key Differences: Addition of an amino group at the 2-position and a hydrochloride salt. Increased hydrogen bond donor/acceptor capacity (3 donors, 2 acceptors) compared to the parent compound (1 donor, 2 acceptors).
  • Implications: Enhanced water solubility due to ionic character (HCl salt).

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₁H₁₅NO₂ .
  • Structural Contrasts :
    • Aromatic benzamide core replaces the aliphatic butanamide chain.
    • Presence of a hydroxyl group and tertiary alcohol moiety.
  • Implications :
    • The hydroxyl group increases polarity, improving solubility in polar solvents.
    • The N,O-bidentate directing group enables participation in metal-catalyzed C–H bond functionalization, a feature absent in N-cyclopentyl-3-methylbutanamide .

N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide

  • Synthesis : Both are synthesized via reaction of diketene with cyclohexylamine or butylamine, yielding 94% and 89% respectively .
  • Functional Group Difference : α-oxo ketone moiety (3-oxo-butanamide) vs. the simple amide in this compound.
  • Implications: The oxo group enables keto-enol tautomerism, broadening reactivity in condensation or cyclization reactions. Reduced steric bulk compared to cyclopentyl/cyclohexyl analogs may favor nucleophilic substitution pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound C₁₀H₁₉NO 169.27 Amide, cyclopentyl Synthetic intermediate, lipophilic
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.30 Amide, cyclohexyl Enhanced lipophilicity
2-Amino-N-cyclopentyl-3-methylbutanamide HCl C₁₀H₂₁ClN₂O 220.74 Amide, amino, HCl salt Pharmaceutical targeting
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 Benzamide, hydroxyl Metal-catalyzed C–H activation
N-Butyl-3-oxo-butanamide C₈H₁₅NO₂ 157.21 Amide, α-oxo ketone Condensation reactions

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